Trimethyl[(2-methylpentyl)oxy]silane
Description
Trimethyl[(2-methylpentyl)oxy]silane (CAS 17877-22-4) is an organosilicon compound with the molecular formula C₉H₂₂OSi and an average molecular weight of 174.35 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a 2-methylpentyloxy chain. This compound is primarily used in organic synthesis as a protecting group for alcohols or as a reagent in phase-transfer catalysis . Its branched alkyl chain confers moderate steric hindrance and hydrophobicity, making it suitable for applications requiring balanced reactivity and solubility.
Properties
CAS No. |
17877-22-4 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
trimethyl(2-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-9(2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
DZBANYJTCRZHGN-UHFFFAOYSA-N |
SMILES |
CCCC(C)CO[Si](C)(C)C |
Canonical SMILES |
CCCC(C)CO[Si](C)(C)C |
Synonyms |
Trimethyl[(2-methylpentyl)oxy]silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural Isomers and Alkyl Chain Variants
Trimethyl[(3-methylpentyl)oxy]silane (CAS 17888-63-0)
- Molecular Formula : C₉H₂₂OSi (identical to the target compound).
- Key Difference : The methyl group is positioned at the 3-methylpentyl chain instead of 2-methylpentyl.
- logP : 3.417 (similar hydrophobicity) .
Trimethyl(octadecyloxy)silane (CAS 18748-98-6)
- Molecular Formula : C₂₁H₄₄OSi.
- Key Difference : A long octadecyl (C18) chain replaces the 2-methylpentyl group.
- Impact : The extended alkyl chain enhances hydrophobicity (logP > 6) and thermal stability, making it ideal for surface modification in materials science. However, its bulky structure limits solubility in polar solvents .
Aromatic and Heterocyclic Derivatives
(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane (6m)
- Molecular Formula : C₁₆H₂₀OSSi.
- Key Difference : Incorporates thiophene and phenyl groups.
- Impact : The aromatic and heterocyclic moieties enable π-π interactions, enhancing stability in catalytic systems. This compound achieved a 97% yield in synthesis, outperforming aliphatic analogs due to optimized electronic effects .
Trimethyl(2-phenylethoxy)silane (CAS 14629-58-4)
Functionalized and Fluorinated Analogs
Trimethyl[(2-methyl-3,4-dihydro-1-naphthalenyl)oxy]silane
- Molecular Formula : C₁₄H₂₀OSi.
- Key Difference : Contains a dihydronaphthalene ring.
- Impact : The fused aromatic system improves UV stability, making it useful in polymer coatings. Its higher molecular weight (232.40 g/mol) reduces volatility .
[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]trimethylsilane (CAS 56002-71-2)
- Molecular Formula : C₁₀H₁₃F₁₂OSi.
- Key Difference : Fully fluorinated heptyl chain.
- Impact: Extreme hydrophobicity and chemical inertness suit it for non-stick surfaces, but synthesis complexity lowers yield compared to non-fluorinated analogs .
Physicochemical Properties
| Property | Trimethyl[(2-methylpentyl)oxy]silane | Trimethyl(octadecyloxy)silane | (Z)-6m |
|---|---|---|---|
| Molecular Weight | 174.35 g/mol | 344.66 g/mol | 292.45 g/mol |
| logP | ~3.4 (estimated) | >6 | ~4.2 |
| Boiling Point | Not reported | >250°C | 180–200°C (decomposes) |
| Applications | Phase-transfer catalysis | Surface coatings | Catalysis, electronics |
Key Research Findings
- Steric Effects : The 2-methylpentyl group provides moderate steric shielding, outperforming linear chains in preventing undesired side reactions .
- Aromatic Derivatives : Thiophene- and phenyl-containing silanes show enhanced catalytic activity in cross-coupling reactions due to electron-rich environments .
- Fluorinated Analogs : While highly stable, their synthesis is less cost-effective than hydrocarbon-based silanes .
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